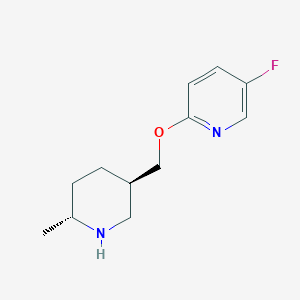
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a methoxy group attached to a 6-methyl-piperidinyl moiety at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and (3R,6R)-6-methyl-piperidin-3-ylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in (3R,6R)-6-methyl-piperidin-3-ylmethanol to form a protected intermediate.
Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 5-fluoropyridine under basic conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can yield a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-5-methoxypyridine: Similar structure but lacks the piperidine moiety.
5-fluoro-2-methoxypyridine: Similar structure but lacks the piperidine moiety and the methyl group.
6-methyl-3-piperidinylmethanol: Contains the piperidine moiety but lacks the pyridine ring.
Uniqueness
5-fluoro-2-((3r,6r)-6-methyl-3-piperidinylmethoxy)pyridine is unique due to the combination of the fluorine-substituted pyridine ring and the (3R,6R)-6-methyl-piperidin-3-ylmethoxy group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C12H17FN2O |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
5-fluoro-2-[[(3R,6R)-6-methylpiperidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C12H17FN2O/c1-9-2-3-10(6-14-9)8-16-12-5-4-11(13)7-15-12/h4-5,7,9-10,14H,2-3,6,8H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
GXAUTFQFAVIPJC-NXEZZACHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](CN1)COC2=NC=C(C=C2)F |
Kanonische SMILES |
CC1CCC(CN1)COC2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)

![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
![N-[2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethyl]-2-methyl-benzamide](/img/structure/B8675410.png)
![(2R,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8675417.png)





![3-Methylisoxazolo[4,5-b]pyridine](/img/structure/B8675470.png)



